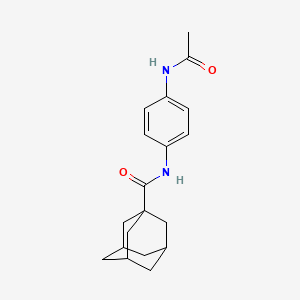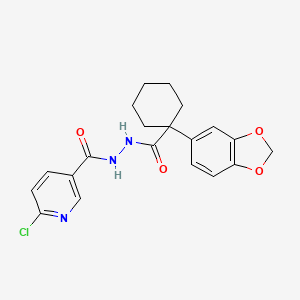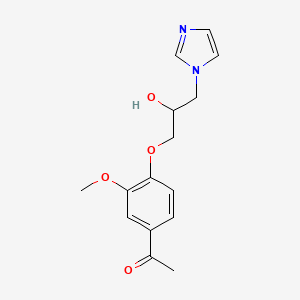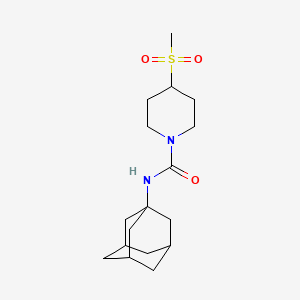
Ethyl-3-Methyl-5-(1-Methyl-1H-Pyrazol-3-Carboxamido)Thiophen-2-Carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-methyl-5-(1-methyl-1H-pyrazole-3-carboxamido)thiophene-2-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a part of the pyrazole class of compounds, which are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .
Synthesis Analysis
The synthesis of this compound involves the reaction of 5-chloro-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde with ethyl bromoacetate and sodium sulfide . The presence of a trifluoromethyl group on the vinyl ketones and the thiocarboxyamide group on the dinucleophile (thiosemicarbazide) was the determining factor of the regiochemistry of the reaction .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . The exact molecular weight of this compound is 154.17 g/mol .Chemical Reactions Analysis
The chemical reactions involving this compound are determined by the presence of a trifluoromethyl group on the vinyl ketones and the thiocarboxyamide group on the dinucleophile (thiosemicarbazide) .Physical and Chemical Properties Analysis
This compound is a solid with a melting point of 132-145 °C . Its molecular formula is C7H10N2O2 .Wissenschaftliche Forschungsanwendungen
Antiproliferative Mittel
Diese Verbindung wurde bei der Synthese neuer Pyrazolderivate mit einem Sulfonamidgerüst als Antiproliferationsmittel verwendet . Diese Derivate haben signifikante antiproliferative Aktivitäten gegen die menschliche Gebärmutterhalskrebszelllinie (HeLa) gezeigt .
Antileishmaniale und Antimalaria-Aktivitäten
Hydrazin-gekoppelte Pyrazolderivate, einschließlich dieser Verbindung, wurden synthetisiert und auf ihre antileishmanialen und antimalaria-Aktivitäten untersucht . Einige dieser Derivate haben eine überlegene Aktivität gegen den klinischen Isolat von Leishmania aethiopica und Plasmodium berghei-infizierte Mäuse gezeigt .
Organische Halbleiter
Thiophen-vermittelte Moleküle, einschließlich dieser Verbindung, spielen eine herausragende Rolle bei der Weiterentwicklung organischer Halbleiter . Sie werden in der Industriechemie und Materialwissenschaft eingesetzt .
Organische Feldeffekttransistoren (OFETs)
Diese Verbindung wird bei der Herstellung organischer Feldeffekttransistoren (OFETs) verwendet . Dies sind eine Art von Feldeffekttransistor, bei dem ein organischer Halbleiter in seinem Kanal verwendet wird .
Organische Leuchtdioden (OLEDs)
Diese Verbindung wird auch bei der Herstellung organischer Leuchtdioden (OLEDs) verwendet . OLEDs sind eine Art von Leuchtdiode (LED), bei der die emittierende Elektrolumineszenzschicht ein Film aus organischer Verbindung ist, der Licht als Reaktion auf einen elektrischen Strom emittiert .
Biochemisches Reagenz
Ethyl-5-Methyl-1H-Pyrazol-3-Carboxylat ist ein biochemisches Reagenz, das als biologisches Material oder organische Verbindung für lebenswissenschaftliche Forschung verwendet werden kann .
Antimikrobielle Aktivität
Die Verbindung wurde auf antimikrobielle Aktivität getestet und die Ergebnisse unterstützen die Schlussfolgerung, dass die getesteten Verbindungen eine höhere antimikrobielle Aktivität aufweisen als die in der Praxis verwendeten Antiseptika .
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The safety precautions include avoiding inhalation, skin contact, and eye contact. Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 3-methyl-5-[(1-methylpyrazole-3-carbonyl)amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-4-19-13(18)11-8(2)7-10(20-11)14-12(17)9-5-6-16(3)15-9/h5-7H,4H2,1-3H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJYAPVMWIACTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2=NN(C=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[butyl(methyl)sulfamoyl]-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2381865.png)
![3-(4-bromophenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2381866.png)


![Ethyl 4-(2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamido)benzoate](/img/structure/B2381869.png)
![4-Ethyl-5-fluoro-6-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B2381871.png)



![2-phenyl-5-(9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2381877.png)

![3-(Furan-2-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyridazine](/img/structure/B2381883.png)


